Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Overview
Description
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C₈H₆BrF₃N₂O₂ and a molecular weight of 299.05 g/mol It is a derivative of picolinic acid and is characterized by the presence of amino, bromo, and trifluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce nitro derivatives .
Scientific Research Applications
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(trifluoromethyl)picolinate: Lacks the bromo group, which may affect its reactivity and binding properties.
Methyl 3-amino-6-chloro-5-(trifluoromethyl)picolinate: Similar structure but with a chloro group instead of bromo, which can influence its chemical behavior.
Methyl 3-amino-6-bromo-5-(methyl)picolinate: Contains a methyl group instead of trifluoromethyl, altering its electronic properties.
Uniqueness
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is unique due to the combination of amino, bromo, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a notable compound within the class of picolinates, characterized by its unique molecular structure that includes an amino group, a bromo atom, and a trifluoromethyl group. This combination enhances its reactivity and biological activity, making it a valuable candidate for various therapeutic applications, particularly in medicinal chemistry and drug discovery.
- Molecular Formula : C₈H₆BrF₃N₂O₂
- Molecular Weight : 299.05 g/mol
- CAS Number : 866775-18-0
The structural features of this compound contribute to its biological interactions. The amino group can form hydrogen bonds with biological targets, while the bromo and trifluoromethyl groups enhance binding affinity and specificity, potentially modulating enzyme or receptor activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, influencing metabolic pathways relevant to therapeutic applications.
- Receptor Modulation : It can interact with various receptors, altering their activity and thereby affecting physiological processes.
Biological Applications
This compound has been explored for several applications:
-
Pharmaceutical Research :
- Its potential as a drug candidate targeting specific diseases, including cystic fibrosis and other respiratory disorders, has been highlighted in recent studies .
- It shows promise in enhancing the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for treating cystic fibrosis .
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy .
- For example, related compounds have shown significant IC50 values against pancreatic cancer cell lines, indicating strong anticancer properties .
-
Biochemical Probes :
- The compound can serve as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other picolinate derivatives. Here’s a comparison highlighting its unique features:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 3-amino-5-(trifluoromethyl)picolinate | 1256794-12-3 | 0.78 |
Methyl 3-amino-6-chloro-5-(trifluoromethyl)picolinate | Not available | Not available |
Methyl 3-amino-6-bromo-5-(methyl)picolinate | Not available | Not available |
The presence of both bromo and trifluoromethyl groups in this compound distinguishes it from these similar compounds, enhancing its reactivity and biological properties .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Cystic Fibrosis Treatment :
- Antiproliferative Studies :
Properties
IUPAC Name |
methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRCLLUKLUQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730720 | |
Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866775-18-0 | |
Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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